6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
CAS No.: 299418-90-9
Cat. No.: VC7362891
Molecular Formula: C30H21Br2N3O4
Molecular Weight: 647.323
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 299418-90-9 |
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Molecular Formula | C30H21Br2N3O4 |
Molecular Weight | 647.323 |
IUPAC Name | 6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36) |
Standard InChI Key | ULAXMJMTEYXEQN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Introduction
Structural and Functional Analysis
Core Architecture
The compound features a quinolin-2-one backbone substituted at the 3-position with a dihydropyrazole moiety, which is further functionalized with a 5-bromofuran-2-carbonyl group. The 4-phenyl and 6-bromo substituents on the quinoline ring enhance electronic diversity, while the 4-methoxyphenyl group on the pyrazole contributes steric bulk and potential π-π stacking interactions. Key functional groups include:
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Quinolin-2-one: A planar aromatic system with hydrogen-bonding capability via the lactam oxygen.
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Dihydropyrazole: A five-membered ring with two adjacent nitrogen atoms, enabling tautomerism and metal coordination.
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Bromofuran: Electron-deficient due to bromine’s inductive effects, promoting electrophilic reactivity.
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4-Methoxyphenyl: A methoxy group that enhances solubility and modulates electronic properties through resonance donation.
Synthesis and Optimization
Hypothetical Pathways
While no explicit synthesis details are available for this compound, analogous protocols suggest a multi-step strategy:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzophenone and a β-keto ester could yield the 4-phenylquinolin-2-one scaffold, followed by bromination at C6 using N-bromosuccinimide.
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Pyrazole Installation: A [3+2] cycloaddition between a hydrazine derivative and an α,β-unsaturated ketone could construct the dihydropyrazole ring. For example, reacting 4-methoxyphenylhydrazine with a bromofuran-containing enone under microwave irradiation may improve regioselectivity.
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Acylation: The 5-bromofuran-2-carbonyl group could be introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Challenges in Synthesis
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Regioselectivity: Competing reactions during pyrazole formation may produce undesired regioisomers, necessitating careful optimization of temperature and catalysts.
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Bromine Stability: The presence of two bromine atoms risks debromination under harsh conditions, requiring mild reagents like tetrabutylammonium bromide (TBAB) in polar aprotic solvents .
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8 ppm), doublets for furan protons (δ 6.5–7.5 ppm), and multiplets for aromatic quinoline and phenyl protons (δ 7.0–8.5 ppm).
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¹³C NMR: Peaks for carbonyl carbons (δ 160–170 ppm), brominated furan carbons (δ 110–120 ppm), and quaternary quinoline carbons (δ 140–150 ppm) should dominate.
Mass Spectrometry: High-resolution ESI-MS would show a molecular ion peak at m/z 647.323, with fragmentation patterns revealing loss of CO (28 Da) from the carbonyl groups and Br- (79.9 Da) from debromination.
Crystallographic Insights
Single-crystal X-ray diffraction could confirm the dihydropyrazole’s half-chair conformation and the quinoline’s coplanarity with the 4-phenyl substituent. Intermolecular hydrogen bonds between the lactam oxygen and adjacent NH groups may stabilize the crystal lattice.
Biological Activities and Mechanisms
Antimicrobial Properties
The bromofuran moiety, known for disrupting microbial cell membranes, suggests potential against Gram-positive bacteria. Molecular docking simulations could predict affinity for penicillin-binding proteins (PBPs) or dihydrofolate reductase (DHFR).
Applications in Materials Science
Organic Electronics
The extended π-system and electron-withdrawing bromine atoms make this compound a candidate for organic light-emitting diodes (OLEDs). Time-dependent DFT studies on similar quinoline-pyrazoles reveal excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes, which could be harnessed for tunable emission .
Catalysis
The dihydropyrazole’s nitrogen atoms may coordinate transition metals like palladium, enabling use in cross-coupling reactions. For instance, Suzuki-Miyaura couplings with aryl boronic acids could synthesize biaryl derivatives for drug discovery.
Comparative Analysis with Related Compounds
Challenges and Future Directions
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Toxicity Profiling: In silico ADMET predictions are needed to assess hepatotoxicity risks from the bromine atoms.
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Scale-Up Synthesis: Continuous-flow reactors could mitigate issues with exothermic intermediates during pyrazole cyclization .
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Target Identification: High-throughput screening against kinase libraries may uncover novel therapeutic targets.
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